molecular formula C16H17N5O3 B5371642 N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide

N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide

Cat. No.: B5371642
M. Wt: 327.34 g/mol
InChI Key: VAHVNDPLPCMVQA-UHFFFAOYSA-N
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Description

N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and a benzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide typically involves multiple steps, starting with the preparation of the individual components. The morpholine ring is often synthesized through the reaction of diethanolamine with sulfuric acid, while the pyrimidine ring can be prepared via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. The final step involves the coupling of the morpholine and pyrimidine rings with benzamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of automated synthesizers and continuous flow reactors to streamline the synthesis process and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide can be compared with other similar compounds, such as:

  • N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]aniline
  • N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]phenylacetamide

These compounds share similar structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of the morpholine, pyrimidine, and benzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15(12-4-2-1-3-5-12)20-16(23)19-13-10-14(18-11-17-13)21-6-8-24-9-7-21/h1-5,10-11H,6-9H2,(H2,17,18,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHVNDPLPCMVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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